3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
The compound “3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. These include a triazole ring, a benzylsulfanyl group, a dimethoxyethyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the triazole ring. The presence of the benzylsulfanyl, dimethoxyethyl, and phenyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The triazole ring is a common motif in medicinal chemistry due to its ability to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethoxyethyl group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Functionalization
- A study presented the synthesis of novel triazolo[1,5-a]triazin-7-ones starting from 3-amino-5-sulfanyl-1,2,4-triazole. This work highlights the flexibility of triazole derivatives in forming complex heterocyclic compounds through a series of functionalization steps, including alkylation and oxidation (Heras et al., 2003).
Biological Activities
- Research into S-substituted derivatives of triazole-thiones demonstrated their significant antioxidant activity, with some compounds exhibiting properties superior to common antibiotics. This suggests potential applications of triazole derivatives in developing antioxidant agents (Tumosienė et al., 2014).
- Another study focused on the synthesis of triazole compounds with potential cytotoxic, antibacterial, and antifungal activities. These findings imply the utility of triazole derivatives in the development of new therapeutic agents (Sumangala et al., 2012).
Antimicrobial and Antifungal Applications
- The antimicrobial and larvicidal activities of novel triazinone derivatives were explored, revealing their potential as agents against bacterial, fungal pathogens, and mosquito larvae. This underscores the role of triazole derivatives in addressing public health challenges related to infectious diseases and pest control (Kumara et al., 2015).
Antitubercular and Antifungal Potency
- A study on sulfonyl derivatives of triazoles highlighted their moderate to significant antibacterial, antifungal, and antitubercular activities, suggesting the importance of triazole-based compounds in combating various infectious diseases (Suresh Kumar et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-23-18(24-2)13-17-20-21-19(22(17)16-11-7-4-8-12-16)25-14-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUJRGASYKYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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